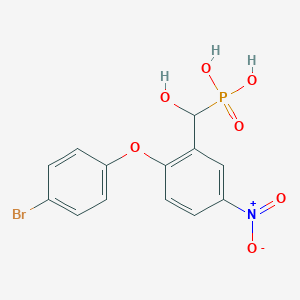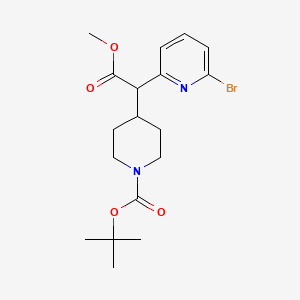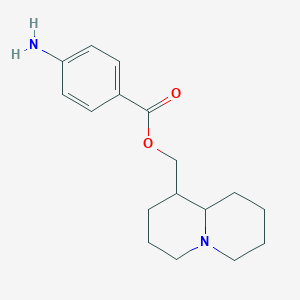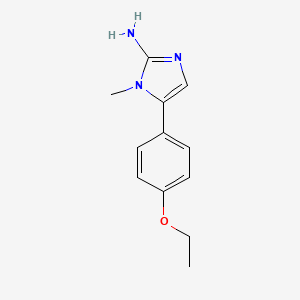
Glycerol derivative 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol derivative 1 is a compound derived from glycerol, a simple polyol compoundIt serves as the structural backbone of lipid molecules (triacylglycerols) and is an important metabolite in living organisms . This compound, like other glycerol derivatives, has various applications in different fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of glycerol derivative 1 involves several synthetic routes. One common method is the chlorination of glycerol to produce chlorinated derivatives such as epichlorohydrin and chlorohydrins . These chlorinated derivatives can then be further transformed into various downstream products, including non-cyclic compounds with allyl, nitrile, azide, and other functional groups, as well as cyclic compounds like oxazolidinones and triazoles .
Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of glycerol. This process can be carried out using homogeneous or heterogeneous catalysts to ensure efficient and environmentally benign production . The production of this compound from crude glycerol, a by-product of biodiesel production, is also a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions: Glycerol derivative 1 undergoes various types of chemical reactions, including oxidation, reduction, substitution, and dehydration . These reactions are essential for transforming this compound into valuable products.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include metal hydrides, borohydrides, and various acids and bases . The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include 1,2-propanediol, 1,3-propanediol, acrolein, and acrylic acid . These products have significant industrial and commercial applications.
Aplicaciones Científicas De Investigación
Glycerol derivative 1 has numerous scientific research applications. In chemistry, it is used as a solvent and reagent in various organic reactions . In biology, this compound plays a role in the synthesis of biomolecules and the study of metabolic pathways . In medicine, it is used in the formulation of pharmaceuticals and as a component in drug delivery systems . In industry, this compound is utilized in the production of polymers, surfactants, and other value-added chemicals .
Mecanismo De Acción
The mechanism of action of glycerol derivative 1 involves its interaction with specific molecular targets and pathways. For example, this compound can inhibit T cell receptor-induced signaling events, leading to the suppression of human T cell activation . This mechanism is crucial for its applications in immunosuppressive therapies and other medical treatments.
Comparación Con Compuestos Similares
Glycerol derivative 1 can be compared with other similar compounds, such as ethylene glycol and propylene glycol . While all these compounds share similar chemical structures and properties, this compound is unique due to its specific functional groups and reactivity. This uniqueness allows it to be used in a wider range of applications compared to other glycols.
List of Similar Compounds:- Ethylene glycol (1,2-ethanediol)
- Propylene glycol (1,2-propanediol)
- Glycerol ethers (1,3-dialkoxy-2-propanols)
- Glycerol esters (1,2,3-trialkoxypropanes)
Propiedades
Fórmula molecular |
C46H73ClN4O9 |
|---|---|
Peso molecular |
861.5 g/mol |
Nombre IUPAC |
[3-[(1-ethylpyridin-1-ium-2-yl)methyl-(2-methoxybenzoyl)carbamoyl]oxy-2-methoxypropyl] 4-(octadecylcarbamoyloxy)piperidine-1-carboxylate;chloride |
InChI |
InChI=1S/C46H72N4O9.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-47-44(52)59-39-29-33-49(34-30-39)45(53)57-36-40(55-3)37-58-46(54)50(35-38-26-23-25-32-48(38)6-2)43(51)41-27-21-22-28-42(41)56-4;/h21-23,25-28,32,39-40H,5-20,24,29-31,33-37H2,1-4H3;1H |
Clave InChI |
IXRMFSBOHHRXSS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)OC1CCN(CC1)C(=O)OCC(COC(=O)N(CC2=CC=CC=[N+]2CC)C(=O)C3=CC=CC=C3OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)

![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)






![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
